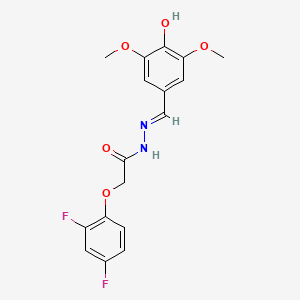methyl]phosphonate](/img/structure/B6137713.png)
bis(2-chloroethyl) [[(aminocarbonyl)oxy](3-nitrophenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloroethyl) [[(aminocarbonyl)oxy](3-nitrophenyl)methyl]phosphonate, commonly known as BNPP, is a chemical compound that has been widely used in scientific research for its potential as an anticancer agent. This compound belongs to the family of nitrogen mustards, which are a class of alkylating agents that have been used in cancer chemotherapy for many years. BNPP has been shown to have promising anticancer activity against a range of different cancer cell lines, making it an attractive candidate for further research.
Mécanisme D'action
BNPP exerts its anticancer activity through a mechanism known as DNA alkylation. This process involves the covalent binding of BNPP to DNA, which leads to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. BNPP has been shown to be highly selective for cancer cells, which may be due to differences in DNA repair mechanisms between cancer and normal cells.
Biochemical and Physiological Effects:
BNPP has been shown to have a range of biochemical and physiological effects in cancer cells. In addition to its DNA alkylation activity, BNPP has been shown to induce apoptosis (programmed cell death) in cancer cells. BNPP has also been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BNPP in lab experiments is its potent anticancer activity. This makes it an attractive candidate for studying the mechanisms of cancer cell death and developing new cancer chemotherapy agents. However, one of the limitations of using BNPP is its potential toxicity to normal cells. Careful attention must be paid to the concentration and duration of BNPP exposure to ensure that normal cells are not damaged.
Orientations Futures
There are several potential future directions for research on BNPP. One area of interest is the development of new BNPP derivatives that may have improved anticancer activity or reduced toxicity. Another area of interest is the development of new drug delivery systems that may improve the efficacy and safety of BNPP in cancer chemotherapy. Finally, there is a need for further research on the mechanisms of action of BNPP and its potential use in combination with other anticancer agents.
Méthodes De Synthèse
BNPP can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3-nitrobenzyl alcohol with phosgene to form 3-nitrobenzyl chloroformate. This intermediate is then reacted with bis(2-chloroethyl)amine to form the desired product, BNPP. The synthesis of BNPP is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.
Applications De Recherche Scientifique
BNPP has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that BNPP has potent cytotoxic activity against a range of different cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have also demonstrated the anticancer activity of BNPP in animal models of cancer. These results suggest that BNPP may be a promising candidate for further development as a cancer chemotherapy agent.
Propriétés
IUPAC Name |
[bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N2O7P/c13-4-6-21-24(20,22-7-5-14)11(23-12(15)17)9-2-1-3-10(8-9)16(18)19/h1-3,8,11H,4-7H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZQPNCKFYMULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(OC(=O)N)P(=O)(OCCCl)OCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Bis(2-chloroethoxy)phosphoryl-(3-nitrophenyl)methyl] carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6137633.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(2,3,5,6-tetrafluorophenoxy)acetohydrazide](/img/structure/B6137640.png)

![5-(2,4-dichlorophenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6137658.png)
![1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6137661.png)
![1-[2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B6137676.png)

![2-(4-methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6137687.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)acetamide](/img/structure/B6137692.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6137697.png)
![{5-[3-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6137700.png)
![ethyl 2-[(4-methylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6137718.png)
![N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6137726.png)